N-cyclopropyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine
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Overview
Description
N-cyclopropyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine is a synthetic organic compound with the molecular formula C15H21F3N4O2S and a molecular weight of 378.41 g/mol. This compound is characterized by the presence of a cyclopropyl group, a trifluoropropylsulfonyl group, and a pyrimidin-4-amine moiety, making it a unique and complex molecule.
Chemical Reactions Analysis
N-cyclopropyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound may undergo oxidation reactions, particularly at the cyclopropyl or piperidine rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur, especially at the pyrimidin-4-amine moiety, potentially forming amine derivatives.
Substitution: The trifluoropropylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclopropyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropylsulfonyl group may enhance binding affinity to certain biological targets, while the pyrimidin-4-amine moiety can participate in hydrogen bonding and other interactions. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to N-cyclopropyl-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-4-yl]pyrimidin-4-amine include:
N-Cyclopropyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-2-amine: Differing in the position of the amine group on the pyrimidine ring.
N-Cyclopropyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-ol: Featuring a hydroxyl group instead of an amine group.
N-Cyclopropyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-thiol: Containing a thiol group in place of the amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2S/c16-15(17,18)6-10-25(23,24)21-8-4-13(5-9-21)22(12-1-2-12)14-3-7-19-11-20-14/h3,7,11-13H,1-2,4-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTRYIGANKVJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(CC2)S(=O)(=O)CCC(F)(F)F)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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